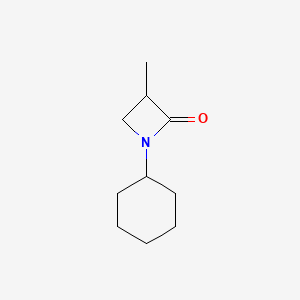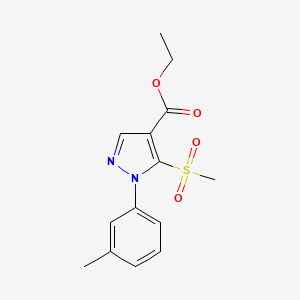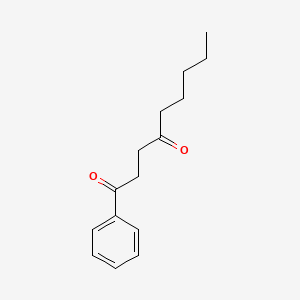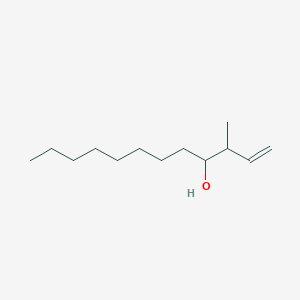
1-Dodecen-4-ol, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecen-4-ol, 3-methyl- is an organic compound with the molecular formula C13H26O It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecen-4-ol, 3-methyl- can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-dodecene. This process includes the addition of borane (BH3) to the double bond of 1-dodecene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions typically involve temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of 1-Dodecen-4-ol, 3-methyl- often involves the oligomerization of ethylene followed by selective hydrogenation and functionalization steps. Catalysts such as nickel or palladium are commonly used in these processes to achieve high yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecen-4-ol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form a saturated alcohol using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones or aldehydes
Reduction: Saturated alcohols
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
1-Dodecen-4-ol, 3-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and lubricants.
Biology: It serves as a model compound for studying the behavior of unsaturated alcohols in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Dodecen-4-ol, 3-methyl- involves its interaction with molecular targets through its hydroxyl and double bond functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, receptor binding, and signal transduction. The specific pathways depend on the context of its application, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
1-Dodecene: An alkene with a similar carbon chain length but lacking the hydroxyl group.
4-Dodecen-1-ol: An isomer with the double bond and hydroxyl group in different positions.
3-Dodecen-1-ol: Another isomer with a different configuration of the double bond and hydroxyl group.
Uniqueness: 1-Dodecen-4-ol, 3-methyl- is unique due to its specific placement of the double bond and hydroxyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
114067-39-9 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
3-methyldodec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-9-10-11-13(14)12(3)5-2/h5,12-14H,2,4,6-11H2,1,3H3 |
Clave InChI |
PUAYITROFTXNBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


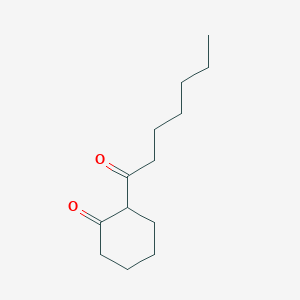
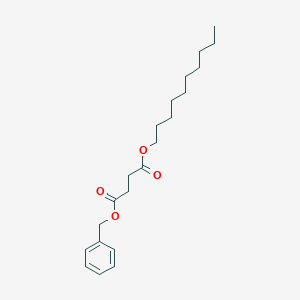
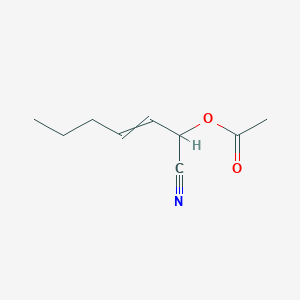
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
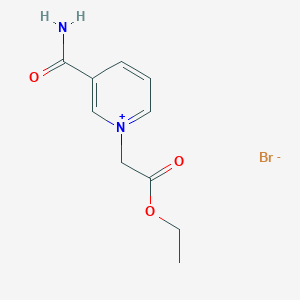
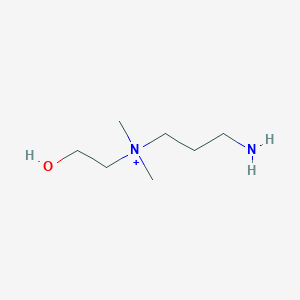

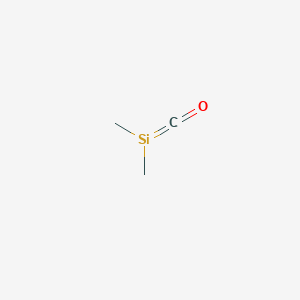
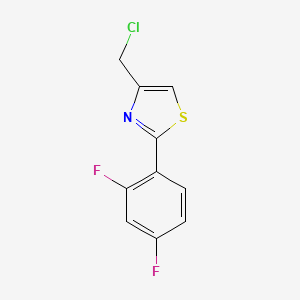
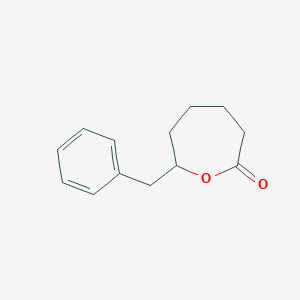
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
